molecular formula C6H12N2O3 B13446896 3-(Methylamino)azetidin-2-one,aceticacid

3-(Methylamino)azetidin-2-one,aceticacid

Cat. No.: B13446896
M. Wt: 160.17 g/mol
InChI Key: CWKYREAHGOOQDK-UHFFFAOYSA-N
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Description

3-(Methylamino)azetidin-2-one,aceticacid is a compound that belongs to the class of azetidinones, which are four-membered lactam rings. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-2-one derivatives, including 3-(Methylamino)azetidin-2-one,aceticacid, can be achieved through various methods. One common approach involves the cyclization of azomethine compounds with chloroacetyl chloride in the presence of triethylamine . Another method includes the use of Pd-catalyzed asymmetric allylation of azalactones .

Industrial Production Methods

Industrial production of azetidin-2-one derivatives often involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)azetidin-2-one,aceticacid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions include various substituted azetidinones, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

3-(Methylamino)azetidin-2-one,aceticacid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents, particularly antibiotics.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 3-(Methylamino)azetidin-2-one,aceticacid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways. For example, azetidinones are known to inhibit serine proteases, which play a crucial role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)azetidin-2-one,aceticacid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methylamino group enhances its interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

Molecular Formula

C6H12N2O3

Molecular Weight

160.17 g/mol

IUPAC Name

acetic acid;3-(methylamino)azetidin-2-one

InChI

InChI=1S/C4H8N2O.C2H4O2/c1-5-3-2-6-4(3)7;1-2(3)4/h3,5H,2H2,1H3,(H,6,7);1H3,(H,3,4)

InChI Key

CWKYREAHGOOQDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CNC1CNC1=O

Origin of Product

United States

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